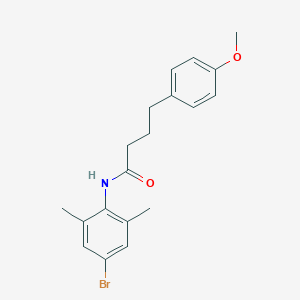![molecular formula C22H23N3O3S B306773 N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide](/img/structure/B306773.png)
N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide, also known as DMQA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DMQA is a hydrazone derivative that has been synthesized through various methods and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The mechanism of action of N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is not fully understood, but it has been suggested that N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been shown to exert various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cancer cell growth. N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been found to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. Additionally, N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress.
実験室実験の利点と制限
N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been found to be stable under various conditions, making it suitable for long-term storage. However, N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has some limitations, including its limited availability and high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several potential future directions for research on N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide. One area of interest is the development of N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide and its effects on various signaling pathways.
合成法
N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been synthesized through several methods, including the condensation of 2,3-dimethoxybenzaldehyde and 2,6-dimethyl-4-quinolinecarboxaldehyde with thiosemicarbazide followed by the reaction with acetic anhydride. Another method involves the reaction of 2,3-dimethoxybenzaldehyde and 2,6-dimethyl-4-quinolinecarboxaldehyde with thiosemicarbazide followed by the reaction with acetic acid and hydrazine hydrate.
科学的研究の応用
N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been investigated for its potential pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor kappa B (NF-κB). N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been found to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation. Additionally, N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
特性
製品名 |
N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide |
|---|---|
分子式 |
C22H23N3O3S |
分子量 |
409.5 g/mol |
IUPAC名 |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(2,6-dimethylquinolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H23N3O3S/c1-14-8-9-18-17(10-14)20(11-15(2)24-18)29-13-21(26)25-23-12-16-6-5-7-19(27-3)22(16)28-4/h5-12H,13H2,1-4H3,(H,25,26)/b23-12+ |
InChIキー |
FZVVXEXMXDZCHE-FSJBWODESA-N |
異性体SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)N/N=C/C3=C(C(=CC=C3)OC)OC |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2SCC(=O)NN=CC3=C(C(=CC=C3)OC)OC)C |
正規SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)NN=CC3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-Bromo-6-methoxy-4-{2-[4-(4-methoxy-2-methylphenyl)butanoyl]carbohydrazonoyl}phenoxy)acetic acid](/img/structure/B306691.png)
![Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306692.png)
![(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306693.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306696.png)
![ethyl (2E)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-[4-(prop-2-yn-1-yloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306698.png)
![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide](/img/structure/B306713.png)